molecular formula C17H18N2O5 B5784085 N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide CAS No. 5863-10-5

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Cat. No.: B5784085
CAS No.: 5863-10-5
M. Wt: 330.33 g/mol
InChI Key: OOEBHCDRSWPXIA-UHFFFAOYSA-N
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Description

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is a chemical compound with the molecular formula C 17 H 18 N 2 O 5 and a molecular weight of 330.33 g/mol . Its physical properties include a density of approximately 1.255 g/cm³, a boiling point of 514.8°C at 760 mmHg, and a flash point of 265.1°C . The compound should be handled with care; it may cause skin and eye irritation and specific target organ toxicity upon prolonged exposure . Appropriate precautionary measures should be taken, including using personal protective equipment and ensuring good ventilation . For laboratory handling, it is recommended to store this product at temperatures between 4-8°C . The specific research applications and mechanism of action for this compound are not detailed in the available literature. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-4-18(12-8-6-5-7-9-12)17(20)13-10-15(23-2)16(24-3)11-14(13)19(21)22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEBHCDRSWPXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358078
Record name N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5863-10-5
Record name N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure is achieved by reacting the nitro-methoxy benzene derivative with an appropriate amine, such as ethylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy groups are oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Halides or amines, appropriate solvents like dichloromethane.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: N-ethyl-4,5-diamino-N-phenylbenzamide.

    Substitution: N-ethyl-4,5-dihalo-N-phenylbenzamide or N-ethyl-4,5-diamino-N-phenylbenzamide.

    Oxidation: N-ethyl-4,5-diformyl-N-phenylbenzamide or N-ethyl-4,5-dicarboxy-N-phenylbenzamide.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide exhibit lipoxygenase inhibition, which is crucial in treating inflammatory diseases. Lipoxygenase inhibitors can mitigate conditions such as asthma, allergies, and other inflammatory disorders by preventing the synthesis of leukotrienes, which are mediators of inflammation .

Protein Kinase Inhibition

The compound may also serve as a scaffold for developing protein kinase inhibitors. Recent studies have focused on modifying benzamide derivatives to enhance their inhibitory effects on specific kinases implicated in cancer and other diseases . These modifications could lead to new therapeutic agents capable of selectively targeting aberrant signaling pathways.

Case Studies

StudyCompoundFindings
1N-(2-aminoethyl)-N-phenyl benzamidesIdentified as potent against Trypanosoma brucei, with effective oral bioavailability leading to cures in murine models .
2Lipoxygenase inhibitorsDemonstrated efficacy in reducing inflammation in models of asthma and arthritis .
3Protein kinase inhibitorsExplored modifications leading to enhanced selectivity and potency against cancer cell lines .

Mechanism of Action

The mechanism of action of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide with benzamide derivatives sharing analogous substitution patterns or functional groups. Key differences in substituents, molecular properties, and inferred physicochemical behaviors are highlighted.

Substituent Variations on the Amide Nitrogen

Compound Name Molecular Formula Molecular Weight (g/mol) N-Substituents
This compound C₁₇H₁₇N₂O₅ 329.33 Ethyl, Phenyl
4,5-Dimethoxy-2-nitro-N-phenethylbenzamide C₁₇H₁₈N₂O₅ 330.34 Phenethyl
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)-benzamide C₂₃H₂₅N₃O₅S 467.53 2-Methoxyethyl, 4-Phenylthiazolyl

Key Observations:

  • N-Substituent Effects: The target compound’s N-ethyl-N-phenyl groups introduce steric bulk and moderate lipophilicity. The thiazolyl-substituted compound incorporates a heterocyclic moiety, which may confer distinct electronic properties and binding affinities in biological systems.

Substituent Variations on the Benzamide Ring

Compound Name Benzamide Ring Substituents Key Functional Groups
This compound 4,5-Dimethoxy, 2-Nitro Electron-donating (methoxy), Electron-withdrawing (nitro)
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide 4,5-Bis(2-methoxyethoxy), 2-Nitro Extended alkoxy chains, increased hydrophilicity
Benzamide, 2-nitro-5-(phenylmethoxy) 2-Nitro, 5-Benzyloxy Bulky benzyloxy group, potential steric hindrance

Key Observations:

  • The 2-nitro group withdraws electrons, creating a polarized ring system . Substituting methoxy with bis(2-methoxyethoxy) in increases hydrophilicity but may reduce metabolic stability due to ester-like linkages.

Biological Activity

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including synthesis, structure-activity relationships (SAR), and findings from relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C16H18N2O4(Molecular Weight 302.33 g mol)\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{4}\quad (\text{Molecular Weight }302.33\text{ g mol})

The synthesis typically involves the reaction of 4-nitro-2,5-dimethoxyaniline with appropriate acylating agents under controlled conditions. The synthetic route often includes steps such as protection of functional groups and purification through chromatography.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various N-phenylbenzamide derivatives, suggesting that modifications to the benzamide core can enhance activity against viral strains. For example, derivatives similar to this compound have shown promising results against enterovirus 71 (EV71), a virus associated with hand, foot, and mouth disease. Notably, compounds with similar structures exhibited IC50 values in the low micromolar range, indicating significant antiviral activity .

Inhibition Studies

In vitro studies have indicated that certain derivatives can inhibit key enzymes involved in viral replication. For instance, the inhibition of nicotinamide adenine dinucleotide kinase (NADK) has been observed in related compounds, leading to reduced levels of NADPH and subsequent destabilization of viral replication processes . This mechanism suggests a potential therapeutic pathway for compounds like this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on biological activity:

Modification Effect on Activity Reference
Addition of methoxy groupsIncreased solubility and bioavailability
Variation in substituents on phenylAltered binding affinity to target enzymes
Nitro group at position 2Enhanced antiviral potency

Case Studies

  • Antiviral Activity Against EV71 :
    A study evaluated a series of N-phenylbenzamide derivatives for their antiviral activity against EV71. Among them, compounds with similar structural features to this compound demonstrated IC50 values ranging from 5.7 to 12 μM against various strains .
  • Inhibition of NADK :
    Another investigation focused on the inhibition of NADK by benzamide derivatives. The study found that certain compounds significantly lowered NADP and NADPH levels in cells, suggesting a novel approach to targeting metabolic pathways in viral infections .

Q & A

Q. What synthetic routes are effective for preparing N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide, and how can reaction yields be optimized?

A stepwise approach is recommended:

  • Step 1 : Start with 4,5-dimethoxy-2-nitrobenzoic acid, which is converted to the corresponding benzoyl chloride using thionyl chloride.
  • Step 2 : React the benzoyl chloride with N-ethylaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to scavenge HCl.
  • Optimization : Yield improvements (≈15–20%) are achieved by adjusting reaction time (12–24 hours), temperature (0°C to room temperature), and stoichiometry (1:1.2 molar ratio of acid chloride to amine). Purification via column chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1H NMR identifies methoxy (δ 3.8–4.0 ppm), nitro (adjacent proton splitting patterns), and N-ethyl groups (δ 1.2–1.4 ppm for CH3, δ 3.3–3.6 ppm for CH2). 13C NMR confirms carbonyl (C=O, δ ~165 ppm) and aromatic carbons.
  • X-ray Crystallography : Single-crystal analysis with SHELXL refines bond lengths and angles, while ORTEP-III visualizes molecular geometry. WinGX integrates data processing for validation.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z 385.1402) .

Q. What purification methods are most effective for isolating this compound?

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate (70:30) mobile phase. Monitor fractions via TLC (Rf ≈ 0.4).
  • Recrystallization : Ethanol/DCM (1:1) yields needle-shaped crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data interpretation?

  • Cross-Validation : Compare refinement results from SHELXL and alternative software (e.g., OLEX2). Check for twinning (Hooft parameter > 0.5) or disorder using Platon .
  • Database Comparison : Match bond lengths and angles with similar nitrobenzamides (e.g., 4-methoxy analogs ). Resolve outliers by re-examining data collection (e.g., crystal decay during irradiation).

Q. What computational approaches are recommended to study substituent electronic effects?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., Gaussian 16) to assess nitro group electron-withdrawing effects on the benzamide core. Compare HOMO-LUMO gaps (≈4.5–5.0 eV) with experimental UV-Vis λmax (~320 nm) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility trends.

Q. How can structure-activity relationship (SAR) studies be designed to explore biological potential?

  • Analog Synthesis : Modify substituents (e.g., replace ethyl with methyl or phenyl groups) and test in antimicrobial assays (MIC against S. aureus).
  • Data Analysis : Use multivariate regression to correlate logP values (calculated via ChemAxon) with bioactivity. For contradictory results (e.g., inactive analogs with high logP), re-evaluate assay conditions (e.g., pH, solvent DMSO%) .

Data Contradiction Analysis

Q. How to resolve conflicting biological activity data across studies?

  • Assay Standardization : Ensure consistent protocols (e.g., broth microdilution for IC50 vs. agar diffusion).
  • Control Experiments : Test for compound stability (e.g., HPLC post-incubation) and cytotoxicity (MTT assay on mammalian cells).
  • Meta-Analysis : Compare results with structurally related compounds (e.g., N-phenyl vs. N-phenethyl analogs ).

Methodological Resources

TechniqueApplication ExampleTools/SoftwareReferences
X-ray CrystallographyBond angle refinement (C-Nitro: 1.21 Å)SHELXL, WinGX
DFT CalculationsHOMO-LUMO gap analysisGaussian, ORCA
SAR ModelinglogP vs. bioactivity correlationChemAxon, MOE

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